molecular formula C12H17NO2 B12124145 Ethyl 2-((3,5-dimethylphenyl)amino)acetate

Ethyl 2-((3,5-dimethylphenyl)amino)acetate

Cat. No.: B12124145
M. Wt: 207.27 g/mol
InChI Key: MPGZFLDWSUVSHU-UHFFFAOYSA-N
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Description

Structural Significance and Functional Group Analysis of Aminoacetate Esters

The structure of Ethyl 2-((3,5-dimethylphenyl)amino)acetate is characterized by three key functional groups: a secondary amine, an ethyl ester, and a 3,5-disubstituted aromatic ring. This combination of functionalities imparts a specific reactivity profile to the molecule.

Amino Group: The secondary amine (-NH-) attached to the aromatic ring is a nucleophilic center and a weak base. The nitrogen's lone pair of electrons is partially delocalized into the aromatic system, which modulates its reactivity.

Ester Group: The ethyl acetate (B1210297) moiety (-COOCH₂CH₃) is a carboxylic acid derivative. libretexts.org The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. pressbooks.pub Esters are commonly identified in infrared spectroscopy by a strong, sharp absorption band for the C=O bond in the range of 1730–1750 cm⁻¹. pressbooks.pub

Aromatic Ring: The 3,5-dimethylphenyl group is an electron-rich aromatic system. The two methyl groups are ortho and para directing for electrophilic aromatic substitution, although the amino group is the more dominant directing group.

The general class of aminoacetate esters, which are derivatives of the amino acid glycine (B1666218), are significant in organic chemistry. nih.gov They are characterized by an ester functional group where the carbon atom of the carbonyl is bonded to an oxygen atom, which is itself bonded to another carbon. libretexts.org

Table 1: Functional Group Analysis

Functional Group Key Characteristics Potential Reactions
Secondary Amine Nucleophilic, weakly basic Alkylation, Acylation, N-Arylation
Ethyl Ester Electrophilic carbonyl carbon, volatile Hydrolysis, Transesterification, Amidation, Reduction
3,5-Dimethylphenyl Ring Electron-rich aromatic system Electrophilic Aromatic Substitution

Strategic Positioning as a Versatile Synthetic Intermediate in Organic Synthesis

Amino acid esters are crucial intermediates in various synthetic applications, including peptide synthesis and medicinal chemistry. nih.gov The strategic placement of the amine and ester functionalities in this compound makes it a valuable precursor for a variety of more complex molecules.

The secondary amine can undergo N-alkylation or N-acylation to introduce a wide range of substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or acid halides. Alternatively, the ester can be directly converted to amides by reaction with amines or reduced to an alcohol.

The presence of the 3,5-dimethylphenyl group also offers opportunities for further derivatization through electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups on the aromatic ring. This multi-faceted reactivity allows for the construction of diverse molecular scaffolds from a single starting material. For instance, related amino esters are utilized in the preparation of agrochemicals and dyes due to their reactive amine and ester groups. myskinrecipes.com

Overview of Current Research Trajectories and Academic Relevance

While specific research on this compound is not extensively documented, the broader class of aminoacetate esters is the subject of ongoing investigation. Current research is focused on developing novel synthetic methodologies and exploring new applications for these compounds.

One area of active research is the development of new catalytic methods for the synthesis of α-amino esters. beilstein-journals.org For example, the use of catalysts to facilitate the condensation of various starting materials to produce these esters is being explored. beilstein-journals.org Another significant research trend is the functionalization of traditionally unreactive C-H bonds in esters. eurekalert.orgsciencedaily.com This cutting-edge research aims to provide more direct and efficient ways to modify the carbon skeleton of ester-containing molecules, which could have significant implications for the derivatization of compounds like this compound. eurekalert.orgsciencedaily.com

The academic relevance of aminoacetate esters is tied to their role as building blocks in the synthesis of biologically active molecules and functional materials. nih.gov Their structural similarity to natural amino acids makes them valuable precursors for peptidomimetics and other molecules designed to interact with biological systems. mdpi.com

Table 2: Physicochemical Properties of a Structurally Related Compound: Ethyl 2-((3-methylphenyl)amino)acetate

Property Value
Molecular Formula C₁₁H₁₅NO₂ echemi.com
Molecular Weight 193.24 g/mol echemi.com
XLogP3 2.6 echemi.com
Hydrogen Bond Donor Count 1 echemi.com
Hydrogen Bond Acceptor Count 3 echemi.com
Boiling Point 293.2 °C at 760 mmHg echemi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-(3,5-dimethylanilino)acetate

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)8-13-11-6-9(2)5-10(3)7-11/h5-7,13H,4,8H2,1-3H3

InChI Key

MPGZFLDWSUVSHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=CC(=CC(=C1)C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 2 3,5 Dimethylphenyl Amino Acetate and Its Structural Analogues

Direct Synthesis Approaches to α-Aminoacetate Esters

The direct formation of the target α-aminoacetate ester can be achieved through several strategic pathways, each offering distinct advantages in terms of starting material availability, reaction conditions, and scalability.

A fundamental approach to synthesizing Ethyl 2-((3,5-dimethylphenyl)amino)acetate involves the direct esterification of its corresponding carboxylic acid precursor, (3,5-Dimethylphenyl)aminoacetic acid. This transformation is a classic method in organic synthesis.

The most common method for this esterification is the Fischer-Speier esterification, which involves reacting the amino acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by the removal of water, typically by azeotropic distillation or the use of a dehydrating agent.

Reaction Scheme: (3,5-Dimethylphenyl)aminoacetic acid + Ethanol ⇌ this compound + Water (in the presence of H⁺)

Alternative methods include using activating agents like thionyl chloride (SOCl₂) to first form an acyl chloride intermediate, which then readily reacts with ethanol. Other reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can also be employed to facilitate the esterification under milder conditions.

A more convergent and widely used strategy is the nucleophilic substitution reaction between 3,5-dimethylaniline (B87155) and an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739). Due to the relatively low nucleophilicity of anilines, this transformation often requires catalytic activation to proceed efficiently. nih.gov

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become the premier method for forming C(sp²)–N bonds. acsgcipr.org This reaction employs a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to couple the aryl amine with the halo-ester. acsgcipr.org

General Buchwald-Hartwig Reaction Scheme: 3,5-Dimethylaniline + Ethyl bromoacetate → this compound (in the presence of a Pd catalyst, ligand, and base)

The choice of catalyst, ligand, and base is critical for achieving high yields and is discussed in detail in section 2.3. bristol.ac.uk Besides palladium, other transition metals like copper (Ullmann condensation) and nickel have also been successfully used for N-arylation of amino acid esters. nih.govcdnsciencepub.comresearchgate.net These methods provide a direct route to the target molecule from readily available starting materials.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer an elegant and atom-economical approach to complex molecules like α-amino acid derivatives. rsc.org

One relevant MCR is a variation of the Mannich reaction . In a potential pathway, 3,5-dimethylaniline, glyoxylic acid ethyl ester, and a suitable nucleophile could be combined. A more direct three-component reaction could involve 3,5-dimethylaniline, an aldehyde (like formaldehyde), and a source of cyanide (as in the Strecker synthesis ), followed by hydrolysis and esterification. youtube.com The Strecker synthesis traditionally involves an aldehyde, ammonia, and potassium cyanide to produce an α-amino nitrile, which is then hydrolyzed to an α-amino acid. youtube.com Adapting this for the target compound would involve using 3,5-dimethylaniline in place of ammonia.

Another powerful MCR is the Ugi reaction , a four-component reaction involving an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid. While not a direct route to the target ester, it highlights the power of MCRs in rapidly generating libraries of α-aminoacyl amide derivatives, which could potentially be converted to the desired esters.

These MCR strategies are highly valued for their efficiency and ability to generate molecular diversity from simple precursors in a single step. acs.org

Synthesis of Precursors Incorporating the 3,5-Dimethylphenylamino Moiety

The primary precursors for the synthesis of this compound are 3,5-dimethylaniline and (3,5-Dimethylphenyl)aminoacetic acid.

3,5-Dimethylaniline: This starting material is commercially available. Its synthesis can originate from m-xylene (B151644). For instance, nitration of m-xylene followed by reduction of the resulting nitro group yields 3,5-dimethylaniline. An alternative industrial route involves the amination of 3,5-dimethylphenol.

(3,5-Dimethylphenyl)aminoacetic Acid: This key precursor can be synthesized via the reaction of 3,5-dimethylaniline with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base to neutralize the hydrogen halide byproduct.

Reaction Scheme: 3,5-Dimethylaniline + Bromoacetic acid + Base → (3,5-Dimethylphenyl)aminoacetic acid + Salt + Water

This reaction is a standard nucleophilic substitution where the aniline (B41778) acts as the nucleophile.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the economic viability of the synthesis, particularly for transition metal-catalyzed amination reactions. Key parameters for optimization include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. researchgate.net Design of Experiment (DoE) methodologies are increasingly used to systematically and efficiently optimize these multiple variables. nih.govbristol.ac.uk

The choice of the catalytic system is arguably the most critical factor in the success of N-arylation reactions for synthesizing this compound from ethyl haloacetates.

Palladium-based Catalysts (Buchwald-Hartwig Amination): Palladium catalysis is the most extensively developed and versatile method for C-N cross-coupling. acsgcipr.org The efficiency of the reaction is highly dependent on the phosphine ligand coordinated to the palladium center.

Ligands: Bulky, electron-rich phosphine ligands are essential for promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination). Commonly used ligands include biarylphosphines like XPhos, SPhos, and RuPhos, as well as chelating ligands like Xantphos and BINAP. bristol.ac.ukresearchgate.netnih.gov For the arylation of amino acid esters, specialized ligands like t-BuBrettPhos have been shown to be particularly effective, enabling the reaction to proceed under mild conditions and minimizing racemization if a chiral center is present. nih.govacs.org

Bases: A base is required to deprotonate the amine and facilitate the catalytic cycle. The choice of base can significantly impact the reaction rate and yield. Common bases include alkali metal carbonates (Cs₂CO₃, K₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu, KOt-Bu). researchgate.net For sensitive substrates like amino acid esters, weaker bases are often preferred to prevent side reactions such as ester hydrolysis or racemization. cdnsciencepub.com

Catalyst Precursors: While catalysts can be generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a ligand, pre-formed palladium-ligand complexes (precatalysts) are often used for better reproducibility and activity. nih.govacs.org

Table 1: Influence of Catalytic Components in Buchwald-Hartwig Amination bristol.ac.ukresearchgate.netnih.gov
ParameterExamplesInfluence on Reaction
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Precatalysts (e.g., t-BuBrettPhos Pd G3)The choice of precursor can affect catalyst activation and stability. Precatalysts often provide more consistent results.
Ligand XPhos, Xantphos, RuPhos, t-BuBrettPhosCrucial for reaction efficiency. Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination, increasing reaction scope and yields.
Base Cs₂CO₃, K₃PO₄, NaOt-Bu, KHMDSThe base's strength and solubility affect reaction kinetics and can influence side reactions. Stronger bases may not be suitable for functionalized esters.
Solvent Toluene, Dioxane, THFSolvent polarity and boiling point are important. Aprotic solvents are typically used to avoid reaction with the base and intermediates.
Temperature 80 - 110 °CHigher temperatures generally increase reaction rates but can also lead to catalyst decomposition or side product formation.

Nickel-based Catalysts: Nickel catalysts have emerged as a more economical alternative to palladium for C-N cross-coupling reactions. cdnsciencepub.com They are particularly effective for coupling aryl chlorides, which are often less expensive but less reactive than the corresponding bromides. cdnsciencepub.com Systems using (PAd-DalPhos)Ni pre-catalysts with weak inorganic bases have been developed for the N-arylation of α-amino acid esters with excellent enantioretention. cdnsciencepub.comresearchgate.net

Copper-based Catalysts (Ullmann Reaction): The copper-catalyzed Ullmann condensation is a classical method for N-arylation. Modern protocols utilize copper(I) salts (e.g., CuI) with various ligands, such as diamines or diketones, allowing the reaction to proceed under milder conditions than the traditional high-temperature requirements. researchgate.net This method is effective for coupling aryl iodides and bromides with amino acid esters. nih.govresearchgate.net

Table 2: Comparison of Catalytic Systems for N-Arylation of Amino Esters
Catalytic SystemMetalTypical Halide SubstrateKey AdvantagesCommon Ligands
Buchwald-Hartwig Palladium (Pd)-Cl, -Br, -I, -OTfBroad substrate scope, high functional group tolerance, well-developed ligand systems. acs.orgBiarylphosphines (XPhos), Josiphos, BrettPhos
Nickel-Catalyzed Amination Nickel (Ni)-Cl, -BrLower cost than palladium, effective for less reactive aryl chlorides. cdnsciencepub.comDalPhos, N-Heterocyclic Carbenes (NHCs)
Ullmann Condensation Copper (Cu)-I, -BrEconomical metal source, mild conditions with modern ligands. researchgate.net1,10-Phenanthroline, Diketones, Amino acids

Solvent Effects and Temperature Regimes in Synthetic Transformations

The synthesis of this compound typically involves the N-alkylation of 3,5-dimethylaniline with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. The choice of solvent and temperature for this transformation is critical in determining the reaction rate, yield, and purity of the final product.

Polar aprotic solvents are frequently employed to facilitate the SN2 reaction between the aniline and the alkylating agent. Solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and acetone (B3395972) are common choices. DMF, with its high dielectric constant, is effective at solvating the cationic species formed during the reaction, thereby accelerating the rate. However, its high boiling point necessitates elevated temperatures, which can sometimes lead to side reactions. Acetone, being a lower-boiling solvent, offers easier removal post-reaction but may require longer reaction times or the use of a catalyst to achieve comparable yields. orgsyn.org Acetonitrile provides a good balance of polarity and boiling point and is a versatile solvent for this type of transformation. orgsyn.org

The reaction temperature is another crucial variable. While some N-alkylation reactions can proceed at room temperature, particularly with more reactive alkylating agents like ethyl bromoacetate, heating is often necessary to drive the reaction to completion, especially when using the less reactive ethyl chloroacetate. orgsyn.org Refluxing the reaction mixture is a common practice. For instance, the synthesis of a structurally similar compound, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, is carried out by refluxing in DMF for 5 hours. nih.gov Similarly, the synthesis of N-(2,6-dimethylphenyl)-glycine, ethyl ester from 2,6-dimethylaniline (B139824) and ethyl bromoacetate is achieved by heating at 80°C in ethanol for 6 hours. chemicalbook.com It is important to carefully control the temperature, as excessively high temperatures can lead to the formation of undesired by-products through over-alkylation or decomposition.

The choice of base is intrinsically linked to the solvent and temperature conditions. Inorganic bases like potassium carbonate (K₂CO₃) and sodium acetate (B1210297) are frequently used. chemicalbook.com These bases are typically used in excess to neutralize the hydrohalic acid formed during the reaction. In some protocols, stronger bases like sodium hydride (NaH) are used in solvents like THF or DMF; however, these require anhydrous conditions and careful handling. orgsyn.org

The interplay between solvent, temperature, and base is critical for optimizing the synthesis of N-aryl glycine (B1666218) esters. The following table summarizes common conditions used for the synthesis of analogues of this compound.

Table 1: Solvent and Temperature Effects on the Synthesis of N-Aryl Glycine Ester Analogues | Amine Reactant | Alkylating Agent | Base | Solvent | Temperature | Reaction Time | Observations | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2,6-Dimethylaniline | Ethyl bromoacetate | Sodium acetate | Ethanol | 80 °C | 6 h | Yield of 72% was achieved for the corresponding N-aryl glycine ester. chemicalbook.com | | 4-Methoxyaniline | Ethyl bromoacetate | K₂CO₃ | Acetone | Reflux (60°C) | 8 h | An 80% yield was reported for this transformation. | | General Amines | Ethyl chloroacetate | K₂CO₃ | Acetone | Reflux | Longer reaction times are generally required. orgsyn.org | | General Amines | Ethyl bromoacetate | K₂CO₃/NaH | DMF | Not specified | Ethyl bromoacetate is noted to be a more reactive alkylating agent. orgsyn.org | | 5-Amino-1-tosyl-1,2-dihydro-3H-pyrazol-3-one | Ethyl bromoacetate | Anhydrous K₂CO₃ | DMF | Room Temp | 3 h | A 64% yield was obtained for the N-alkylated product. nih.gov |

Advanced Purification Methodologies for Isolating Synthetic Intermediates and Final Products

The isolation and purification of this compound and its intermediates are critical steps to ensure the high purity required for subsequent applications. The choice of purification method depends on the physical properties of the compound (e.g., solid or liquid), its stability, and the nature of the impurities present. The two most common and effective methods are recrystallization and column chromatography.

Recrystallization is a widely used technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent or solvent mixture. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point, while the impurities should be either highly soluble or insoluble at all temperatures. For N-aryl glycine esters, which are often crystalline solids, ethanol is a frequently cited solvent for recrystallization. nih.govnih.gov The crude product is dissolved in a minimal amount of hot ethanol, and upon cooling, the purified compound crystallizes out, leaving the impurities in the mother liquor. The resulting crystals are then collected by filtration. In some cases, a mixture of solvents, such as ethanol/water or ethanol/chloroform, may be used to achieve the desired solubility profile for effective purification. semanticscholar.orgresearchgate.net

Column chromatography is a versatile and powerful purification technique for both solid and liquid compounds. It is particularly useful for separating mixtures of compounds with similar polarities. In the context of this compound synthesis, column chromatography on silica (B1680970) gel is a standard procedure. nih.govrsc.org The choice of eluent (mobile phase) is crucial for achieving good separation. A mixture of a non-polar solvent, such as petroleum ether or hexanes, and a more polar solvent, like ethyl acetate, is commonly used. The polarity of the eluent is gradually increased to first elute the less polar impurities and then the desired, more polar product. For example, a mixture of petroleum ether and ethyl acetate in a 3:1 ratio has been used to purify a related N-arylglycine ester. nih.gov The progress of the separation is typically monitored by thin-layer chromatography (TLC). chemicalbook.com

Table 2: Common Purification Methodologies for N-Aryl Glycine Esters and Analogues

Purification Method Stationary Phase/Solvent System Compound Type Reference
Column Chromatography Silica gel, petroleum ether/EtOAc (3:1) N-Arylglycine ester nih.gov
Recrystallization Ethanol Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate nih.gov
Recrystallization Ethanol Ethyl 2-((4-methoxyphenyl)amino)acetate
Recrystallization Ethanol Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate nih.gov
Column Chromatography Silica gel, ethanol/chloroform (9:1) Ethyl-glycinate amide derivatives semanticscholar.org
Trituration Diisopropyl ether Ethyl 2-(2-aminothiazol-4-yl)-2-(2,2,2-trichloroethoxycarbonylmethoxyimino)acetate prepchem.com

In some instances, a simple workup procedure involving filtration and washing can be sufficient to isolate a product of acceptable purity, especially if it precipitates from the reaction mixture. For example, after pouring the reaction mixture into ice-cold water, the precipitated solid can be collected by filtration and washed. nih.govnih.gov Trituration with a suitable solvent, such as diisopropyl ether, can also be an effective method for removing soluble impurities from a solid product. prepchem.com The selection of the most appropriate purification strategy is determined by the specific characteristics of the target compound and the impurities generated during the synthesis.

Molecular Structure Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies of Related Aminoacetate Derivatives

In the crystal structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, the thiophene (B33073) ring and the ethoxycarbonyl group are nearly coplanar, with a very small dihedral angle between their mean planes. researchgate.net A key feature is the presence of an intramolecular N—H⋯O hydrogen bond, which forms a stable S(6) ring motif. researchgate.net This type of intramolecular interaction is a common feature in molecules containing both a hydrogen bond donor (like an amino group) and an acceptor (like a carbonyl oxygen) in a suitable proximity. In the crystal packing of this related compound, molecules are further linked by intermolecular N—H⋯O hydrogen bonds, creating infinite chains. researchgate.net

These findings suggest that ethyl 2-((3,5-dimethylphenyl)amino)acetate would likely adopt a conformation where the N-H group and the carbonyl oxygen of the ester are oriented to facilitate a similar intramolecular hydrogen bond. The planarity observed in the thiophene derivative also suggests a degree of conjugation between the aromatic ring and the aminoacetate moiety.

Below is a table summarizing the crystallographic data for the related compound, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

ParameterValue
Chemical FormulaC₉H₁₃NO₂S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.3213 (4)
b (Å)8.1369 (3)
c (Å)13.0454 (5)
β (°)109.432 (2)
Volume (ų)1032.58 (7)
Z4
R-factor (%)3.7

Stereochemical Aspects and Principles Guiding Chiral Synthesis

This compound is derived from the amino acid glycine (B1666218), which is achiral. However, if a chiral amino acid were used as the starting material, the resulting N-aryl amino acid ester would be chiral. The synthesis of such chiral aromatic amines is a significant area of research as different stereoisomers can exhibit vastly different biological activities. cdnsciencepub.com

The N-arylation of amino acid esters is a direct method for synthesizing these compounds. acs.org A primary challenge in these syntheses is the preservation of the stereochemical integrity of the α-carbon. The use of strong bases can easily lead to racemization of the α-stereocenter. acs.org Therefore, significant effort has been dedicated to developing mild reaction conditions that minimize or prevent this loss of stereochemical purity.

Several strategies have been developed for the chiral synthesis of N-aryl amino acid derivatives:

Transition Metal-Catalyzed N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination and nickel-catalyzed cross-coupling reactions are powerful methods for forming the C-N bond between an aryl group and an amino acid ester. cdnsciencepub.comnih.gov The choice of catalyst, ligand, and base is critical to ensure high yields and excellent enantioretention. cdnsciencepub.com For example, the use of weaker bases has been explored to maintain the stereochemical integrity of the amino acid ester during the reaction. acs.org

Asymmetric Synthesis using Chiral Auxiliaries: Another approach involves the use of chiral auxiliaries, such as Ni(II) complexes of Schiff bases derived from chiral ligands. nih.gov These methods allow for the asymmetric synthesis of tailor-made amino acids with high enantiomeric excess. nih.govrsc.org

Transition Metal-Free N-Arylation: Methods using diaryliodonium salts have been developed as a transition metal-free alternative for the N-arylation of amino acid derivatives. su.se These reactions can proceed with excellent retention of enantiomeric excess. su.se

The development of stereoselective synthetic routes is crucial for accessing optically pure N-aryl amino acids, which are important building blocks in medicinal chemistry and materials science. acs.orgnih.govgoogle.com

Conformational Preferences and Intramolecular Hydrogen Bonding Networks

The conformational preferences of this compound are largely dictated by the rotational freedom around its single bonds and the potential for stabilizing intramolecular interactions. Conformational analysis, which studies the energetics of different spatial arrangements (rotamers), is essential for understanding the molecule's stability and reactivity. lumenlearning.comlibretexts.org

A key feature influencing the conformation of this molecule is the likelihood of forming an intramolecular hydrogen bond. This type of bond can significantly stabilize a particular conformation. nih.govrsc.org In this compound, an intramolecular hydrogen bond can form between the hydrogen atom of the secondary amine (N-H) and the carbonyl oxygen atom (C=O) of the ethyl ester group. This interaction would lead to the formation of a five- or six-membered ring-like structure, which is energetically favorable.

The formation and strength of such intramolecular hydrogen bonds are influenced by the solvent environment. nih.govresearchgate.net In nonpolar solvents, intramolecular hydrogen bonds are generally more stable, whereas in polar, hydrogen-bond-accepting solvents, intermolecular hydrogen bonds with the solvent molecules may be preferred. nih.govresearchgate.net

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Ethyl 2-((3,5-dimethylphenyl)amino)acetate provides information on the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the methylene protons of the acetate (B1210297) moiety (a singlet), the aromatic protons, the amine proton, and the two methyl groups on the phenyl ring. The integration of these signals corresponds to the number of protons in each set.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate, and the various carbons of the 3,5-dimethylphenyl ring. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would confirm the coupling between the ethyl group's methyl and methylene protons. An HSQC spectrum would correlate the proton signals directly with their attached carbon atoms, confirming the assignments made in the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) would further elucidate the connectivity across multiple bonds, for instance, showing correlations from the acetate methylene protons to the ester carbonyl carbon and the ipso-carbon of the aromatic ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH₃~1.2-1.3 (triplet)~14.0
Ethyl -CH₂-~4.1-4.2 (quartet)~61.0
Acetate -CH₂-~3.8-3.9 (singlet)~46.0
Amine -NH-Broad, variable shiftN/A
Aromatic C2/C6-H~6.5 (singlet)~110.0
Aromatic C4-H~6.4 (singlet)~118.0
Aromatic C1 (ipso)N/A~148.0
Aromatic C3/C5 (ipso)N/A~138.0
Phenyl -CH₃~2.2 (singlet)~21.0
Ester C=ON/A~172.0

Note: These are predicted values and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₇NO₂), the expected exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated and compared to the experimental value, typically within a few parts per million (ppm), confirming the molecular formula.

Fragmentation analysis within the mass spectrometer provides further structural evidence. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of the ester group itself, and fragmentation of the bond between the acetate methylene and the nitrogen atom.

Interactive Data Table: Expected HRMS Fragmentation

Fragment IonProposed StructureExpected m/z (monoisotopic)
[M]⁺C₁₂H₁₇NO₂⁺207.1259
[M - OCH₂CH₃]⁺[C₁₀H₁₂NO]⁺162.0919
[M - COOCH₂CH₃]⁺[C₈H₁₀N]⁺120.0813
[C₈H₁₀N]⁺ (from amine)3,5-dimethylaniline (B87155) radical cation121.0891

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.

Interactive Data Table: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350-3400N-H StretchSecondary Amine
~2850-3000C-H Stretch (sp³)Alkyl (Ethyl, Methyl)
~3000-3100C-H Stretch (sp²)Aromatic
~1735-1750C=O StretchEster
~1600, ~1450C=C StretchAromatic Ring
~1200-1300C-N StretchAryl Amine
~1000-1300C-O StretchEster

The presence of a sharp, strong peak around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group. The N-H stretch of the secondary amine would appear as a single, medium-intensity peak in the region of 3350-3400 cm⁻¹. The various C-H stretches confirm the presence of both aliphatic and aromatic components, while the C-O and C-N stretches further support the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The chromophore in this compound is the substituted benzene (B151609) ring. The presence of the amino group (an auxochrome) attached to the phenyl ring is expected to cause a bathochromic (red) shift of the π → π* transitions of the benzene ring compared to unsubstituted benzene. Typically, two main absorption bands would be expected, corresponding to the primary and secondary benzene bands. The exact position of the maximum absorbance (λ_max) would be sensitive to the solvent used for the analysis.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. It is favored for its balance of accuracy and computational cost. DFT calculations are central to determining the ground state geometries and electronic characteristics of molecules like Ethyl 2-((3,5-dimethylphenyl)amino)acetate.

Optimized Geometries and Energetic Minimization

A fundamental step in computational analysis is to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves minimizing the total energy of the molecule with respect to the positions of its nuclei. For this compound, this would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. The result is a detailed picture of the molecule's shape, which is crucial for understanding its physical and chemical properties. This energetic minimization confirms that the calculated structure represents a stable point on the potential energy surface.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A larger HOMO-LUMO gap corresponds to greater hardness.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red regions signify areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue regions indicate positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow areas represent intermediate potentials.

An MEP analysis of this compound would identify the nucleophilic sites, likely around the oxygen atoms of the ester group and the nitrogen atom of the amino group, and the electrophilic sites, such as the hydrogen atoms of the amino group and the aromatic ring. This provides a valuable guide to the molecule's reactive sites and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It transforms the complex many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs. For this compound, NBO analysis would provide insights into:

Intramolecular charge transfer: It can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. For instance, it could reveal hyperconjugative interactions between the lone pair of the nitrogen atom and the antibonding orbitals of the adjacent phenyl ring or carbonyl group.

Stabilization energies: The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy (E(2)). Higher E(2) values indicate stronger interactions and greater stabilization of the molecule.

Hybridization: NBO analysis also describes the hybridization of the atomic orbitals that form the chemical bonds, offering a detailed view of the bonding characteristics.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the theoretical model.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts for this compound would be compared to experimental spectra to confirm its structure.

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. Each calculated frequency corresponds to a specific normal mode of vibration (e.g., stretching, bending). Comparing the theoretical spectrum with the experimental one helps in the assignment of the observed spectral bands to specific molecular vibrations.

Reaction Mechanisms and Intramolecular/intermolecular Pathways of Ethyl 2 3,5 Dimethylphenyl Amino Acetate

Nucleophilic Substitution Reactions at the Ester Carbonyl and α-Carbon Centers

The structure of Ethyl 2-((3,5-dimethylphenyl)amino)acetate presents two primary sites for nucleophilic attack: the electrophilic carbonyl carbon of the ester and the α-carbon adjacent to the nitrogen atom.

At the Ester Carbonyl: The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond. It is susceptible to attack by nucleophiles, leading to acyl substitution. This can result in the formation of amides, different esters (transesterification), or the corresponding carboxylate after hydrolysis. The general mechanism involves the nucleophilic addition to the carbonyl group, forming a tetrahedral intermediate, followed by the elimination of the ethoxy group (-OEt).

At the α-Carbon: The α-carbon, situated between the amino group and the carbonyl group, can also be a site for nucleophilic substitution, although this is less common than reactions at the carbonyl center. A reaction analogous to the synthesis of similar compounds, such as Ethyl 2-(4-fluoro-3-methylphenyl)acetate, involves the nucleophilic substitution of a halide by an aniline (B41778) derivative. For instance, the synthesis of such compounds can be achieved through the reaction of a substituted aniline with ethyl chloroacetate (B1199739), where the amine acts as the nucleophile attacking the α-carbon and displacing the chloride. evitachem.com This type of reaction is a standard method for forming α-amino esters.

Electrophilic Aromatic Substitution on the 3,5-Dimethylphenyl Ring

The 3,5-dimethylphenyl ring of the molecule is activated towards electrophilic aromatic substitution (EAS) due to the presence of the amino group and the two methyl groups. The amino group is a powerful activating group and an ortho, para-director. byjus.com The two methyl groups are also activating and ortho, para-directing.

The directing effects of these substituents are crucial in determining the regioselectivity of substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions. In this specific molecule, the positions ortho and para to the amino group are the most activated. However, the para position is already substituted. The two ortho positions (C2 and C6) are therefore the most likely sites for electrophilic attack. The methyl groups at positions 3 and 5 further enhance the electron density at the C2, C4, and C6 positions. Since the C4 position is occupied by the amino group, the primary sites for substitution are C2 and C6.

SubstituentActivating/DeactivatingDirecting Effect
-NH-R (Amino)Strongly Activatingortho, para
-CH3 (Methyl)Activatingortho, para

This table illustrates the general directing effects of the substituent types present on the aromatic ring.

A potential complication in electrophilic substitution reactions, particularly under strongly acidic conditions (e.g., nitration), is the protonation of the amino group to form an anilinium ion (-NH2+R). byjus.com This protonated group is strongly deactivating and a meta-director. byjus.com This can lead to a mixture of products or a change in the expected regioselectivity.

Amine-Based Reactions: Acylation, Alkylation, and Condensation Reactions

The secondary amine in this compound is nucleophilic and can participate in a variety of reactions.

Acylation: The amine can be acylated by reacting with acyl chlorides or anhydrides in the presence of a base. ncert.nic.in This reaction results in the formation of an N-acyl derivative (an amide). The base is used to neutralize the HCl or carboxylic acid byproduct. ncert.nic.in

Alkylation: Further alkylation of the secondary amine can occur with alkyl halides, leading to a tertiary amine. This is a nucleophilic substitution reaction where the amine acts as the nucleophile.

Condensation Reactions: The amine can undergo condensation reactions with aldehydes and ketones to form enamines or other condensation products, depending on the reaction conditions and the structure of the carbonyl compound.

Hydrolysis and Transesterification Pathways of the Ester Moiety

The ethyl ester group of the molecule can be cleaved through hydrolysis or transesterification.

Hydrolysis: Ester hydrolysis is the cleavage of an ester by water, and it can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. chemguide.co.uk The products are the corresponding carboxylic acid (2-((3,5-dimethylphenyl)amino)acetic acid) and ethanol (B145695). libretexts.org To drive the equilibrium towards the products, an excess of water is typically used. chemguide.co.uk

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide. chemguide.co.uk The reaction produces the salt of the carboxylic acid (sodium 2-((3,5-dimethylphenyl)amino)acetate) and ethanol. libretexts.org This method is often preferred for its irreversibility and ease of product separation. chemguide.co.uk

The rate of hydrolysis can be influenced by electronic effects; for example, ethyl esters generally hydrolyze more slowly than methyl esters. nih.gov

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This is an equilibrium process, and the reaction can be driven to completion by using a large excess of the new alcohol or by removing one of the products.

Mechanistic Role of the 3,5-Dimethylphenyl Substituent in Modulating Reactivity and Selectivity

The 3,5-dimethylphenyl group plays a significant role in influencing the reactivity and selectivity of the molecule through both electronic and steric effects. wikipedia.org

Electronic Effects: The two methyl groups are electron-donating through an inductive effect. This increases the electron density on the aromatic ring, making it more susceptible to electrophilic attack. The amino group is a strong electron-donating group through resonance. The combined effect of the amino and dimethyl substituents is a highly activated aromatic ring. The electron-donating nature of the 3,5-dimethylphenyl group also influences the basicity of the secondary amine. Electron-releasing groups on the aromatic ring generally increase the basic strength of anilines. ncert.nic.in

Derivatization and Functionalization Strategies for Ethyl 2 3,5 Dimethylphenyl Amino Acetate

Ethyl 2-((3,5-dimethylphenyl)amino)acetate serves as a versatile chemical scaffold, possessing three key reactive sites: the secondary amino group, the ester moiety, and the activated α-carbon. These sites allow for a wide range of derivatization and functionalization strategies, enabling the synthesis of a diverse library of compounds with potential applications in various fields of chemical research.

Applications in Advanced Organic Synthesis

Building Block for the Construction of Complex Heterocyclic Scaffolds

The bifunctional nature of ethyl 2-((3,5-dimethylphenyl)amino)acetate, containing both a nucleophilic nitrogen center and an activated methylene (B1212753) group adjacent to the ester carbonyl, makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. The arylamino portion of the molecule is a key structural element in the synthesis of fused nitrogen heterocycles like quinoxalinones and their derivatives. organic-chemistry.orgresearchgate.net

One of the most common applications for analogous N-aryl glycine (B1666218) esters is in the construction of quinoxalin-2(1H)-one cores. These syntheses typically involve the condensation of an ortho-phenylenediamine with an α-keto ester. researchgate.net While this compound is not a diamine itself, its structural motif is integral to related cyclization strategies. For instance, derivatives of ethyl 2-(arylamino)acetates can undergo intramolecular cyclization or react with other components to form various heterocyclic systems. The reactivity of the N-H bond and the adjacent methylene group allows for annulation reactions, leading to diverse ring systems.

The versatility of the amino acetate (B1210297) scaffold is further demonstrated in its use for creating complex, fused heterocyclic systems. For example, related structures are employed in the synthesis of pyrrolo[1,2-α]quinoxalines, which are of interest for their unique photophysical properties. rsc.org The general strategy involves the formation of a quinoxaline (B1680401) ring followed by a subsequent cyclization to build the pyrrole (B145914) moiety, a transformation where an N-substituted glycine ester could serve as a key precursor.

Furthermore, the amino ester functionality is a well-established precursor for other heterocycles. In a related synthetic approach, ethyl glycinate (B8599266) hydrochloride, a similar amino ester, reacts with (E)-ethyl 3-aryl-2-cyanoacrylates to form highly substituted furancarboxylate derivatives. researchgate.net This reaction proceeds through a nucleophilic addition of the deprotonated amino ester to the cyanoacrylate, followed by an intramolecular cyclization. This highlights the potential of the methylene group in this compound to act as a nucleophile in building five-membered rings. Similarly, ethyl acetate derivatives are central to the synthesis of thiazoles through cyclocondensation reactions, underscoring the broad utility of this class of compounds in heterocyclic chemistry. researchgate.net

A representative reaction showing the general utility of arylamino compounds in forming heterocyclic structures is the synthesis of pyrimidine (B1678525) derivatives. The condensation of β-dicarbonyl compounds with amine-containing molecules is a primary method for pyrimidine synthesis. mdpi.com Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate, for instance, is synthesized from an arginine ethyl ester derivative and acetylacetone. mdpi.com This suggests that this compound could similarly react with β-dicarbonyls or their equivalents to produce substituted pyrimidines or other diazines.

Reactants Conditions Product Heterocycle Reference
o-Phenylenediamine (B120857), α-Keto EsterCyclocondensationQuinoxalin-2(1H)-one researchgate.netresearchgate.net
Ethyl Glycinate HCl, CyanoacrylateDBU, H₂O, DMF, 95 °CFuran-2,4-dicarboxylate researchgate.net
(S)-N-α-benzoyl-l-arginine ethyl ester HCl, AcetylacetoneTEA, ⁱPrOH, MicrowavePyrimidine mdpi.com
Ethyl 2-thiocyanatoacetoacetate, HydrazineMethanol2-Iminothiazole researchgate.net

Precursor for the Synthesis of Advanced Pharmaceutical Intermediates and Lead Compounds

The structural motif of this compound is present in various molecules designed as advanced pharmaceutical intermediates. The focus here is on the synthetic pathways and chemical transformations that utilize this compound as a scaffold, rather than its inherent biological properties.

A significant application of related structures is in the synthesis of targeted therapeutic agents. For example, ethyl-2-(4-aminophenoxy) acetate has been synthesized as a key building block for novel dual-target hypoglycemic agents that activate both glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ). mdpi.com The synthesis of this precursor involves the alkylation of p-nitrophenol with ethyl bromoacetate (B1195939), followed by a selective reduction of the nitro group using iron powder in the presence of ammonium (B1175870) chloride. mdpi.com A similar synthetic strategy could be employed starting from 3,5-dimethyl-1-nitrophenol to access the title compound, which could then be elaborated into more complex pharmaceutical targets.

The arylamino moiety is also a key component in other classes of pharmacologically relevant compounds. For instance, 2-arylamino-5-cyanobenzenesulfonylureas have been synthesized and evaluated as thromboxane (B8750289) A₂ receptor antagonists. nih.gov The synthesis of these molecules involves coupling an appropriate arylamine with a sulfonylurea fragment. The (3,5-dimethylphenyl)amino group of the title compound could be incorporated into such structures, serving as a key intermediate that allows for structural variation and optimization of the final molecule.

The versatility of amino acid esters in building pharmaceutically relevant heterocycles is well-documented. Their ability to serve as chiral building blocks or as versatile scaffolds for combinatorial library synthesis makes them valuable in drug discovery. mdpi.com this compound can be envisioned as a precursor for a variety of lead compounds through transformations such as N-alkylation, N-acylation, amide coupling after ester hydrolysis, or participation in multicomponent reactions to rapidly build molecular complexity.

A typical synthetic transformation involves the initial modification of the amine or ester group, followed by a key cyclization step. For example, the synthesis of 3-ethylquinoxalin-2(1H)-one from o-phenylenediamine and ethyl 2-oxobutanoate (B1229078) serves as a model for how an amino group and an ester-related functionality can be combined to form a bicyclic heterocycle that is a common core in many pharmaceutical agents. researchgate.net

Precursor Transformation Target Intermediate/Scaffold Reference
p-Nitrophenol, Ethyl BromoacetateAlkylation, then Fe/NH₄Cl ReductionEthyl-2-(4-aminophenoxy) acetate mdpi.com
2-Aminopyridine, Ethyl AcrylateTrifluoromethanesulfonic acid catalysisEthyl 3-(pyridin-2-ylamino) propanoate google.com
ArylamineCoupling with sulfonylurea fragment2-Arylamino-benzenesulfonylurea nih.gov

Utility in the Preparation of Specialty Chemicals

Beyond pharmaceuticals, this compound serves as a reactive intermediate for the synthesis of various specialty chemicals, including dyes, polymers, and other functional materials. Its utility stems from the reactivity of both the arylamino and the ethyl acetate moieties.

The amino group can undergo a range of chemical transformations. It can be diazotized and coupled to form azo dyes, with the 3,5-dimethylphenyl group influencing the final color and properties of the dye. The secondary amine can also react with aldehydes or ketones in condensation reactions to form Schiff bases, which themselves can be valuable intermediates or ligands.

The ethyl acetate portion of the molecule is also highly reactive. The ester can be hydrolyzed to the corresponding carboxylic acid, (3,5-dimethylphenyl)aminoacetic acid, which can be used in peptide synthesis or as a building block for polyamides. The active methylene group can be deprotonated and undergo alkylation or acylation, allowing for the introduction of new functional groups and the extension of the carbon chain.

A key application of related intermediates is in the synthesis of complex reagents for organic synthesis. For example, ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate was prepared from dibenzoylmethane (B1670423) and used as a versatile reagent to prepare a variety of fused 3-aminopyranones and fused pyrimidin-4-ones. researchgate.net This demonstrates how a functionalized amino acetate can be transformed into a highly specialized reagent for constructing other complex molecules.

Furthermore, pyrazine (B50134) derivatives, which can be conceptually derived from α-amino acid precursors, are important specialty chemicals used as flavoring agents in the food industry. nih.govnih.gov The chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine (B149181) from L-threonine illustrates the importance of this class of compounds. nih.govnih.gov While the synthetic route is different, it highlights the value of nitrogen-containing heterocycles derived from amino acid-like precursors as specialty chemicals.

Exploration as a Catalyst or Ligand Precursor in Homogeneous and Heterogeneous Catalytic Systems

The structure of this compound makes it an interesting candidate for exploration as a precursor to ligands for metal-based catalysts. The nitrogen atom of the amino group and the carbonyl oxygen of the ester can potentially act as a bidentate chelate, forming a stable five-membered ring with a metal center.

The N-aryl amino acid scaffold is a common feature in many successful ligand architectures. Upon hydrolysis of the ethyl ester to the corresponding carboxylic acid, (3,5-dimethylphenyl)aminoacetic acid, the resulting aminocarboxylate can serve as an N,O-bidentate ligand. Such ligands are used in a variety of catalytic transformations. The presence of the bulky and electron-donating 3,5-dimethylphenyl group can be used to tune the steric and electronic properties of the resulting metal complex, influencing its catalytic activity and selectivity.

While direct examples of this compound being used as a ligand precursor are not prominent in the literature, the utility of similar molecules is established. For example, ethyl 2-amino-2-(pyridin-4-yl)acetate contains a pyridine (B92270) nitrogen, a classic coordinating group in catalysis. bldpharm.com This indicates that amino acetate derivatives are actively considered in the design of new ligands.

Furthermore, N-aryl amino esters are known precursors for the synthesis of N-heterocyclic carbene (NHC) ligands. A hypothetical pathway could involve the formylation of the secondary amine followed by reductive cyclization to form a substituted imidazolidine (B613845) ring, which could then be deprotonated to form an NHC ligand. The 3,5-dimethylphenyl substituent would be positioned to exert significant steric influence on the metal center, a key feature in many modern, highly active catalysts. The use of related compounds like ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate as building blocks for catalysts further supports this potential application. rsc.org

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Progress

Academic research on N-aryl glycine (B1666218) esters, the chemical class to which Ethyl 2-((3,5-dimethylphenyl)amino)acetate belongs, has established them as versatile building blocks in organic synthesis. These compounds are key intermediates for producing more complex heterocyclic structures and substituted amino acids.

Key research areas have included:

Synthesis of Heterocycles: N-aryl glycine esters are precursors in annulation reactions to form pyrroline (B1223166) and piperazine (B1678402) ring systems, which are core structures in many pharmaceuticals. nih.govtmc.edu

Peptide and Peptoid Chemistry: The N-aryl glycine unit is fundamental to the development of "foldamers," which are non-natural oligomers that mimic the structure of peptides. acs.org These structures are crucial for creating biomimetic materials and therapeutic agents with enhanced stability. acs.orgmdpi.com

Catalysis and Polymer Science: Certain N-aryl glycines have been investigated as initiators for both thermal and light-induced polymerization reactions, highlighting their utility in creating advanced polymer materials. rsc.org

Cross-Coupling Reactions: The α-carbon of the glycine unit is reactive and can be functionalized through various cross-dehydrogenative coupling (CDC) reactions, allowing for the introduction of aryl and heteroaryl groups. researchgate.net This has been a significant area of progress, enabling the synthesis of unnatural α-amino acid derivatives.

While much of the research focuses on the broader class, the specific 3,5-dimethylphenyl substitution pattern of this compound offers a unique combination of steric hindrance and electronic properties that influences its reactivity and potential applications, marking it as a compound worthy of more focused investigation.

Unexplored Reactivity and Mechanistic Pathways for Future Investigation

Despite progress, significant gaps remain in understanding the full reactive potential of this compound. Future investigations should prioritize a deeper mechanistic understanding of its transformations.

Potential Research Avenues:

Oxidative Coupling Mechanisms: While cross-dehydrogenative couplings are known, the precise radical or ionic pathways, especially concerning the influence of the dimethylphenyl group, are not fully elucidated. researchgate.net Mechanistic studies, potentially using techniques like electron paramagnetic resonance (EPR) spectroscopy, could clarify the nature of the reactive intermediates. rsc.org

Chlorination Byproduct Formation: The reaction of secondary amines with chlorine is known to produce disinfection byproducts like N-nitrosodimethylamine (NDMA). nih.gov A mechanistic investigation into the potential formation of nitrosamines or other byproducts from this compound under chlorination conditions could have significant environmental and toxicological relevance. nih.govnih.gov

Asymmetric Transformations: Developing enantioselective reactions is a major goal in modern synthesis. Future work could explore the asymmetric α-functionalization of this compound using chiral catalysts to produce optically pure amino acid derivatives. The synergistic use of photoredox and chiral Brønsted acid catalysis, which has been successful for other N-aryl glycines, represents a promising, yet unexplored, avenue. core.ac.uk

A summary of potential mechanistic studies is presented in the table below.

Proposed StudyTechnique/ApproachRationale
Mechanistic Analysis of C-H ArylationKinetic Isotope Effect, EPR SpectroscopyTo determine the rate-determining step and identify radical intermediates in oxidative coupling reactions. rsc.orgresearchgate.net
Investigation of Chlorination PathwaysMass Spectrometry, Kinetic ModelingTo identify potential disinfection byproducts and model their formation kinetics. nih.govnih.gov
Asymmetric CatalysisChiral Phase-Transfer Catalysis, Synergistic CatalysisTo develop methods for the enantioselective synthesis of α-substituted derivatives. core.ac.uk

Development of Novel Derivatization Strategies and Synthetic Routes

The synthesis and derivatization of this compound can be significantly advanced by adopting modern synthetic methods. Current routes often rely on classical nucleophilic substitution, but more efficient and versatile strategies are needed.

Future Synthetic Strategies:

Transition-Metal-Free N-Arylation: The use of diaryliodonium salts offers a mild and efficient alternative to traditional metal-catalyzed N-arylation reactions for coupling the 3,5-dimethylaniline (B87155) moiety with an ethyl acetate (B1210297) precursor. nih.gov This approach avoids residual metal contamination, which is crucial for pharmaceutical applications.

Late-Stage Cα-Functionalization: Methods for the direct functionalization of the Cα-H bond are highly valuable. An unexplored strategy involves the on-resin coupling of boronic acids to N-arylglycinyl peptides, which could be adapted for the solution-phase derivatization of this compound to install a wide range of aryl and vinyl groups. nsf.gov

Multi-Component Reactions: The Ugi four-component reaction is a powerful tool for rapidly building molecular complexity. mdpi.com Designing a Ugi reaction involving 3,5-dimethylaniline, an aldehyde, an isocyanide, and a carboxylic acid could provide a convergent and atom-economical route to novel derivatives.

Catalytic C-S Bond Activation: A novel catalytic system using tetrazine has been developed to activate C-S bonds in α-benzylthioglycine esters for coupling with aromatics. rsc.org Applying a similar strategy to an appropriately substituted sulfur-containing precursor could provide a new route to α-arylated derivatives of this compound.

Synthetic MethodKey Reagents/CatalystsPotential Product Type
Transition-Metal-Free N-ArylationDiaryliodonium Salts nih.govThis compound
Cα-FunctionalizationBoronic Acids nsf.govα-Aryl-N-(3,5-dimethylphenyl)glycine esters
Ugi Four-Component ReactionIsocyanides, Aldehydes mdpi.comComplex peptoid-like structures
Tetrazine-Catalyzed C-S Activation3,6-dichloro-1,2,4,5-tetrazine, Zinc Acetate rsc.orgα-Aryl-N-(3,5-dimethylphenyl)glycine esters

Opportunities in Supramolecular Chemistry and Materials Science

The molecular structure of this compound contains all the necessary components for participation in supramolecular assembly: a hydrogen-bond donor (N-H), hydrogen-bond acceptors (C=O groups), and an aromatic ring capable of π-π stacking. These features open up significant opportunities in crystal engineering and the design of self-assembling systems.

Hydrogen-Bonded Networks: Research on related N-acylglycine esters shows they form layered structures stabilized by N-H···O hydrogen bonds between adjacent molecules. nih.gov The specific geometry of this compound could be exploited to direct the formation of predictable 1D chains or 2D sheets.

Foldamer and Helical Structures: Oligomers of N-aryl glycines have been shown to adopt stable helical structures resembling polyproline type II helices. acs.org This is because the N-aryl group enforces a trans-amide bond configuration, reducing conformational heterogeneity. acs.org this compound could serve as a terminal unit or a repeating monomer in the synthesis of new, structurally well-defined foldamers.

Complexation and Host-Guest Chemistry: The electron-rich dimethylphenyl ring and the polar ester group could act as binding sites for guest molecules. Future work could explore its ability to form complexes with metal ions or organic guests, potentially leading to applications in sensing or separation. The disruption of glycine's self-assembled fibers by crown ethers demonstrates the potential for host-guest interactions to control aggregation. researchgate.net

The potential for self-assembly is driven by non-covalent interactions inherent to the molecule's structure. researchgate.net Polymerization-induced self-assembly (PISA) of related N-substituted glycine N-carboxyanhydrides further highlights the tendency of this class of molecules to form ordered nanostructures. scilit.comresearchgate.net

Integration of Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for accelerating research and discovery that remains largely untapped for this compound.

Future Computational Projects:

Predicting Reactivity and Site-Selectivity: DFT calculations can be used to determine global reactivity descriptors (e.g., HOMO-LUMO gap, electrophilicity index) and map the molecular electrostatic potential. nih.gov This would allow researchers to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions.

Elucidating Reaction Mechanisms: Computational modeling can provide detailed energy profiles for proposed reaction pathways, such as the oxidative coupling or N-arylation reactions. nih.gov This can help validate or refute proposed mechanisms and identify rate-limiting steps, enabling the optimization of reaction conditions. nih.govnih.gov For example, DFT has been used to successfully model the formation of NDMA from tertiary amines during chloramination, a process relevant to N-aryl glycine derivatives. nih.gov

Designing Novel Derivatives: By calculating the electronic and steric properties of virtual derivatives, computational models can help pre-select candidates for synthesis. For instance, modeling could predict how different substituents on the phenyl ring would affect the stability of self-assembled structures or the catalytic activity of a resulting complex.

Simulating Supramolecular Assembly: Molecular dynamics simulations could be employed to model the self-assembly process of this compound, predicting how individual molecules organize into larger, stable nanostructures and providing insight into the key intermolecular forces driving the assembly. acs.org

Computational MethodApplicationResearch Goal
Density Functional Theory (DFT)Calculation of Reactivity Descriptors nih.govPredict regioselectivity of derivatization reactions.
Time-Dependent DFT (TD-DFT)Simulation of UV-Vis Spectra nih.govUnderstand electronic transitions and photophysical properties.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of Non-Covalent Interactions researchgate.netCharacterize hydrogen bonds and π-stacking in self-assembled structures.
Molecular Dynamics (MD)Simulation of Oligomer Folding acs.orgPredict the 3D structure of peptoids and foldamers containing this unit.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-((3,5-dimethylphenyl)amino)acetate, and how do variations in temperature or solvent affect yield?

  • Methodological Answer : The synthesis typically involves coupling 3,5-dimethylaniline with ethyl glycinate derivatives under acidic or catalytic conditions. Evidence suggests that temperature control (e.g., 60–80°C) and polar aprotic solvents like DMF or THF improve yields by stabilizing intermediates . For example, automated reactors and continuous flow processes can enhance reproducibility in multi-step syntheses . Yield optimization may require iterative adjustments to stoichiometry and reaction time, monitored via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (δ 6.8–7.2 ppm) and ester carbonyl signals (δ 170–175 ppm). Splitting patterns in the aromatic region confirm 3,5-dimethyl substitution .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 262.1442) and fragmentation patterns .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1720 cm1^{-1}) and N-H bonds (~3300 cm1^{-1}) confirm functional groups .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodological Answer : Stability studies in indicate hydrolysis of the ester group in humid environments, forming carboxylic acid derivatives. Storage at −20°C under inert gas (N2_2) in amber vials minimizes degradation. Accelerated stability testing via thermal stress (40–60°C) and HPLC monitoring identifies degradation pathways .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how is stereochemical purity validated?

  • Methodological Answer : Chiral phosphoric acid catalysts (e.g., TRIP) induce asymmetry in coupling reactions, achieving >90% enantiomeric excess (ee) . Stereochemical validation uses chiral HPLC (e.g., OD-H column) or circular dichroism (CD). For example, reports [α]D23=136.0[\alpha]_D^{23} = −136.0 for a related indole-acetate derivative, confirming configuration .

Q. How do structural modifications (e.g., halogenation or methyl group substitution) alter the compound’s bioactivity or binding affinity?

  • Methodological Answer : Comparative studies in and show that chloro-substitution at the phenyl ring enhances antimicrobial activity (MIC reduced by 50% vs. methoxy analogs). Molecular docking simulations predict improved hydrogen bonding with bacterial enzyme active sites (e.g., dihydrofolate reductase) . Methyl groups at 3,5-positions increase lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration in rodent models .

Q. What experimental approaches resolve contradictions in reported synthetic yields or biological activity data?

  • Methodological Answer : Discrepancies often arise from impurities or unoptimized reaction conditions. For example, and highlight that residual solvents (e.g., DMF) in crude products can artificially inflate bioassay results. Rigorous purification (e.g., column chromatography with EtOAc/hexane gradients) and LC-MS purity checks (>95%) ensure reliable data . Meta-analyses of published protocols using Design of Experiments (DoE) can identify critical variables (e.g., catalyst loading) affecting reproducibility .

Q. What computational methods predict the compound’s reactivity or metabolic pathways in vivo?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ester hydrolysis or cytochrome P450-mediated oxidation. uses molecular dynamics simulations to predict hepatic clearance rates, validated via in vitro microsomal assays . Software like Schrödinger’s ADMET Predictor estimates metabolic sites (e.g., N-demethylation) .

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